molecular formula C41H84N2O8P+ B13798572 N-Acyl-D-sphingosine-1-phosphocholine

N-Acyl-D-sphingosine-1-phosphocholine

Cat. No.: B13798572
M. Wt: 764.1 g/mol
InChI Key: FNTDHZPGGKYWES-UPGBQNGXSA-O
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Description

N-Acyl-D-sphingosine-1-phosphocholine, also known as sphingomyelin, is a principal sphingolipid found in mammalian cell membranes. It is a significant component of the plasma membrane and plays a crucial role in cellular functions. Sphingomyelin is the second most abundant lipid in high-density lipoprotein (HDL) and is involved in the formation of cholesterol-enriched lipid rafts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sphingomyelin can be synthesized through various chemical routes. One common method involves the acylation of sphingosine with a fatty acid, followed by phosphorylation with phosphocholine. The reaction conditions typically require the presence of catalysts and specific temperature and pH conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of sphingomyelin often involves extraction from natural sources such as chicken egg yolk. The extracted sphingomyelin is then purified to achieve the desired purity levels. The process includes solvent extraction, filtration, and chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Sphingomyelin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sphingomyelin has a wide range of applications in scientific research:

Mechanism of Action

Sphingomyelin exerts its effects through its role in the cell membrane. It forms lipid rafts that compartmentalize cellular processes and facilitate signal transduction. The hydrolysis of sphingomyelin to ceramide by sphingomyelinase enzymes is a key pathway involved in cellular responses to stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sphingomyelin is unique due to its dual role in maintaining cell membrane integrity and participating in cellular signaling pathways. Its ability to form lipid rafts and its involvement in the production of bioactive lipids like ceramide and sphingosine-1-phosphate highlight its importance in cellular functions .

Properties

Molecular Formula

C41H84N2O8P+

Molecular Weight

764.1 g/mol

IUPAC Name

2-[[(E,2S,3R)-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-enyl]peroxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C41H83N2O8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-39(45)42-40(41(46)50-51-52(47,48)49-37-36-43(3,4)5)38(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,38,40-41,44,46H,6-31,33,35-37H2,1-5H3,(H-,42,45,47,48)/p+1/b34-32+/t38-,40+,41?/m1/s1

InChI Key

FNTDHZPGGKYWES-UPGBQNGXSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)C(O)OOP(=O)(O)OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C(C=CCCCCCCCCCCCCC)O)C(O)OOP(=O)(O)OCC[N+](C)(C)C

Origin of Product

United States

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